2-Methoxy-3-methyl-4-propoxy-benzaldehyde
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Overview
Description
2-Methoxy-3-methyl-4-propoxy-benzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, characterized by the presence of methoxy, methyl, and propoxy groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-propoxy-benzaldehyde typically involves the reaction of 3-methyl-4-propoxybenzaldehyde with methoxy reagents under controlled conditions. One common method is the alkylation of 3-methyl-4-propoxybenzaldehyde using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-4-propoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy, methyl, and propoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Methoxy-3-methyl-4-propoxy-benzoic acid.
Reduction: 2-Methoxy-3-methyl-4-propoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-3-methyl-4-propoxy-benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy, methyl, and propoxy groups may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the propoxy group.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but has an ethoxy group instead of a propoxy group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but has a hydroxy group instead of a methyl group.
Uniqueness
2-Methoxy-3-methyl-4-propoxy-benzaldehyde is unique due to the combination of methoxy, methyl, and propoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
820237-56-7 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methoxy-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-4-7-15-11-6-5-10(8-13)12(14-3)9(11)2/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
IBLSRZXDJNZBQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OC)C |
Origin of Product |
United States |
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